

LC-MS/MS parameters for Methomyl-oxime quantification

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Compound of Interest

Compound Name: Methomyl-oxime

Cat. No.: B12468681

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Application Note: High-Sensitivity Quantification of **Methomyl-Oxime** by LC-MS/MS

Executive Summary

This application note details a robust protocol for the quantification of **Methomyl-oxime** (S-methyl-N-hydroxythioacetimidate), the primary hydrolytic metabolite of the carbamate insecticide Methomyl. While Methomyl itself is frequently monitored, its oxime metabolite (CAS 10533-67-2) serves as a critical marker for retrospective forensic analysis and environmental degradation studies.

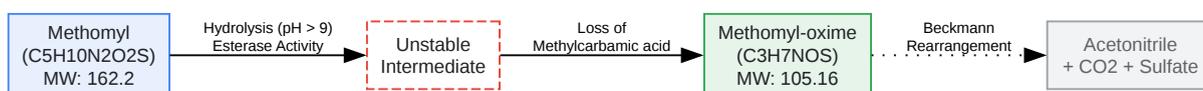
Challenge: **Methomyl-oxime** is a small, highly polar molecule (MW 105.16), leading to poor retention on standard C18 columns and significant susceptibility to ion suppression in the void volume. **Solution:** This method utilizes a polar-embedded reversed-phase column (HSS T3) combined with an acidified mobile phase to ensure adequate retention (

) and maximum ionization efficiency in ESI+ mode.

Chemistry & Degradation Pathway[1]

Understanding the origin of the analyte is vital for accurate data interpretation. Methomyl degrades rapidly under alkaline conditions (pH > 9) or via enzymatic hydrolysis to form **Methomyl-oxime**.^[1] Unlike the parent compound, the oxime lacks the carbamate moiety, significantly altering its toxicity profile and chromatographic behavior.

Degradation Pathway Diagram:



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Caption: Hydrolytic degradation of Methomyl to **Methomyl-oxime**.^[1] The oxime is stable at neutral pH but degrades further under extreme conditions.

Experimental Protocol

Reagents & Standards

- Target Analyte: **Methomyl-oxime** (CAS 10533-67-2).
- Internal Standard (IS): **Methomyl-oxime-**
or Methomyl-d₃ (if specific oxime IS is unavailable, use parent isotopologue, but be aware of RT shifts).
- Solvents: LC-MS grade Methanol (MeOH) and Water.
- Additives: Formic Acid (FA) and Ammonium Formate (AmForm).

Sample Preparation (QuEChERS - Citrate Buffered)

Rationale: **Methomyl-oxime** is base-labile. Standard unbuffered QuEChERS can lead to pH shifts that degrade the analyte. The Citrate-buffered method maintains pH ~5.0-5.5, ensuring stability.

- Extraction: Weigh 10.0 g homogenized sample into a 50 mL centrifuge tube.
- Spiking: Add Internal Standard (IS) solution.
- Solvent Addition: Add 10 mL Acetonitrile (ACN) with 1% Formic Acid. Shake vigorously for 1 min.
 - Note: The 1% FA aids in extracting the polar oxime and stabilizing it.

- Salting Out: Add QuEChERS Citrate salts (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g NaCitrate sesquihydrate). Shake for 1 min.
- Centrifugation: 4000 rpm for 5 min.
- Cleanup (dSPE): Transfer 1 mL supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18.
 - Caution: PSA removes organic acids. Do not use excessive PSA as it increases pH. For high-fat samples, use C18/MgSO₄ only.
- Reconstitution: Evaporate 500 µL extract to near dryness under

and reconstitute in 90:10 Water:MeOH (initial mobile phase) to match the column starting conditions.

LC-MS/MS Method Parameters

Chromatography (LC)

- System: UHPLC (Agilent 1290 / Waters Acquity).
- Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).
 - Why HSS T3? Standard C18 columns often elute **Methomyl-oxime** in the void volume (). HSS T3 is a low-ligand-density C18 designed to retain polar molecules via interaction with the silica backbone.
- Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
- Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.[2]
- Column Temp: 40°C.
- Injection Vol: 2-5 µL.

Gradient Table:

Time (min)	%B	Rationale
0.00	5	High aqueous start to focus polar oxime at column head.
1.00	5	Isocratic hold to separate from unretained salts.
6.00	95	Gradient elution.
8.00	95	Wash column.
8.10	5	Return to initial conditions.
11.00	5	Re-equilibration (Critical for HSS columns).

Mass Spectrometry (MS/MS)

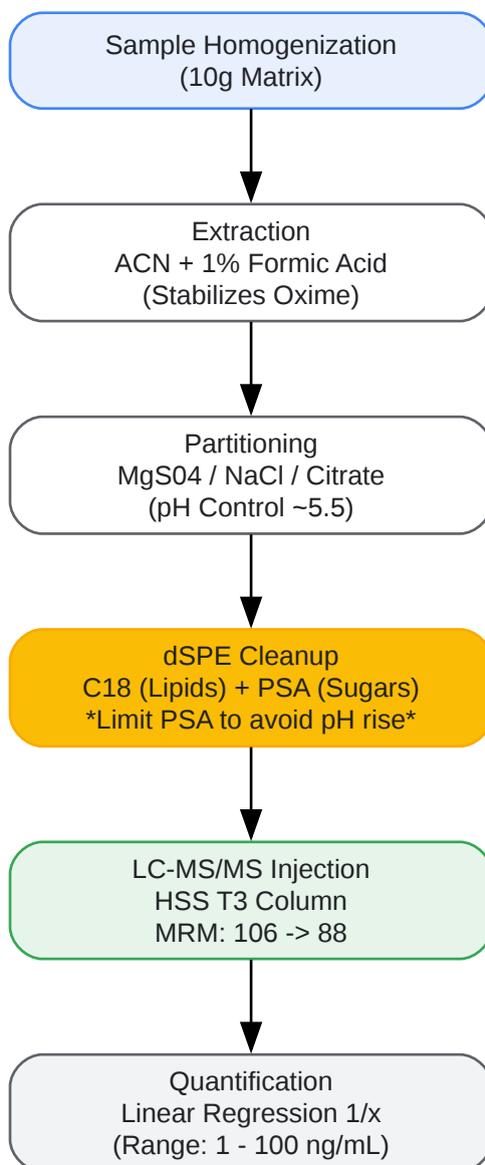
- Ionization: ESI Positive ().
- Source Temp: 450°C (High temp aids desolvation of aqueous mobile phase).
- Capillary Voltage: 3.5 kV.

MRM Transitions:

Compound	Precursor ()	Product ()	Dwell (ms)	CE (eV)	Type	Mechanism
Methomyl-oxime	106.1	88.0	50	15	Quant	Loss of
106.1	58.0	50	25	Qual	Cleavage of	
106.1	46.0	50	30	Qual	Thio fragment	
Methomyl (Parent)	163.1	88.0	20	15	Check	Common fragment
163.1	106.0	20	10	Check	Loss of carbamate	

Note: The 106->88 transition is the most abundant but non-specific. Ensure chromatographic separation from matrix interferences.

Analytical Workflow Diagram



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Caption: Optimized QuEChERS workflow for **Methomyl-oxime**. Note the critical pH control steps.

Validation & Troubleshooting

Linearity & Sensitivity

- Linear Range: 0.5 – 100 ng/mL (ppb).
- LOQ: Typically 1.0 ng/mL in vegetable matrix.

- Curve Fit: Linear, weighting (essential for accuracy at the lower end).[3]

Troubleshooting Common Issues

Issue	Probable Cause	Corrective Action
Low Retention (min)	Phase Collapse or Wrong Column	Switch to HSS T3 or Polar Omega. Ensure starting mobile phase is Organic.
Peak Tailing	Secondary Interactions	Increase Ammonium Formate to 10mM. Ensure pH is acidic (Formic Acid).
High Background (m/z 106)	Source Contamination	Clean the cone/shield. m/z 106 is a low mass; solvent clusters can interfere. Use high-purity solvents.
Signal Loss	Ion Suppression	Methomyl-oxime elutes early where matrix salts elute. Use the divert valve (0-1.0 min to waste).

Self-Validating Check

To ensure the peak at m/z 106 is truly **Methomyl-oxime** and not an in-source fragment of the parent Methomyl:

- Monitor the parent Methomyl transition (163 -> 106).
- If the Methomyl peak (RT ~3.5 min) also appears in the 106 -> 88 channel at the same retention time, that is crosstalk/in-source fragmentation.
- **Methomyl-oxime** must elute EARLIER (RT ~1.5 - 2.0 min) than the parent Methomyl.

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